molecular formula C12H11NO B3045648 2-Hydroxy-5-(4-methylphenyl)pyridine CAS No. 1111115-93-5

2-Hydroxy-5-(4-methylphenyl)pyridine

货号: B3045648
CAS 编号: 1111115-93-5
分子量: 185.22 g/mol
InChI 键: YGIRFQGKPCSCRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Hydroxy-5-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-(4-methylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(4-methylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(4-methylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRFQGKPCSCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604829
Record name 5-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111115-93-5
Record name 5-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Hydroxy-5-(4-methylphenyl)pyridine: Physicochemical Profiling, Tautomeric Dynamics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of target engagement and pharmacokinetic optimization. 2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5) is a highly versatile biaryl building block that exemplifies the concept of a "privileged scaffold". Comprising a p-tolyl group coupled to a 2-hydroxypyridine core, this compound is frequently utilized as a bioisostere for phenols and amides. Its unique value lies in its tautomeric flexibility, allowing it to act as a dual hydrogen-bond donor/acceptor system that perfectly complements the hinge regions of various kinases and the binding pockets of complex protein targets[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the thermodynamic causality behind its tautomerism, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Tautomeric Equilibrium

Quantitative Data Summary

Understanding the baseline physicochemical parameters of 2-Hydroxy-5-(4-methylphenyl)pyridine is critical for predicting its behavior in biological assays and synthetic workflows.

PropertyValueStructural Implications
CAS Number 1111115-93-5Standard identifier for procurement and registry.
Molecular Formula C₁₂H₁₁NOEstablishes baseline stoichiometry.
Molecular Weight 185.22 g/mol Low MW allows for extensive downstream functionalization.
TPSA (Keto Form) ~29.1 ŲHighly favorable for membrane permeability and oral bioavailability.
H-Bond Donors 1 (NH or OH)Critical for kinase hinge-region binding.
H-Bond Acceptors 1 (C=O or N)Participates in dipole-dipole target interactions.
The Causality of Tautomeric Dynamics

The core structural feature of this molecule is the prototropic tautomerism between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. Understanding this equilibrium is not merely an academic exercise; it directly dictates how the molecule will interact with a protein target in an aqueous physiological environment.

In the gas phase or in non-polar solvents (e.g., cyclohexane), the 2-hydroxypyridine form is thermodynamically favored due to the stabilization energy provided by full aromatic resonance[2]. However, in polar solvents (such as water or physiological buffers), the equilibrium shifts dramatically toward the 2-pyridone form[3].

The Mechanistic Causality: This shift is driven by microsolvation. Water molecules form a highly favorable, energetically stabilizing "water-wire" hydrogen-bond network with the adjacent NH (donor) and C=O (acceptor) groups of the 2-pyridone form[3]. The enthalpy gained from this strong solvation network significantly outweighs the loss of aromatic stabilization, making the 2-pyridone form the dominant bioactive species in vivo[2],[3].

Tautomerism A 2-Hydroxypyridine Form (Enol, Non-polar favored) B 2-Pyridone Form (Keto, Polar favored) A->B Polar Solvents (H2O) Microsolvation B->A Non-polar Solvents (Cyclohexane)

Fig 1: Solvent-dependent tautomeric equilibrium of 2-hydroxypyridine/2-pyridone systems.

Structural Biology & Pharmacophore Utility

In drug design, the 5-aryl-2-pyridone motif is frequently deployed to overcome the metabolic liabilities of traditional anilines or phenols[1].

  • Bioisosterism: The 2-pyridone ring mimics the planar geometry of a phenyl ring while offering superior solubility and reduced lipophilicity (LogP).

  • Target Engagement: The contiguous NH and C=O arrangement acts as a bidentate hydrogen-bonding clamp. When designing ATP-competitive kinase inhibitors, this motif perfectly aligns with the backbone amide and carbonyl of the kinase hinge region (e.g., in p38 MAP kinase or Kinesin spindle proteins).

  • Hydrophobic Vectoring: The p-tolyl substituent at the C5 position projects into deep, lipophilic specificity pockets (such as the DFG-out pocket in Type II kinase inhibitors), anchoring the molecule and driving binding affinity through van der Waals interactions.

Chemical Synthesis & Process Chemistry

The most efficient, atom-economical route to synthesize 2-Hydroxy-5-(4-methylphenyl)pyridine is via a Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxypyridine and 4-methylphenylboronic acid.

Causality Behind Reaction Design:

  • Catalyst Selection (Pd(dppf)Cl₂): The unprotected 2-hydroxypyridine ring can coordinate to palladium, potentially poisoning the catalyst. The bidentate dppf ligand possesses a large bite angle that tightly binds the Pd center, preventing catalyst deactivation and accelerating the reductive elimination step.

  • Solvent System (1,4-Dioxane/H₂O): Dioxane provides the necessary high-temperature solubility for the organic substrates. The addition of water is non-negotiable; it dissolves the inorganic base (K₂CO₃) and generates the critical palladium-hydroxo intermediate required to facilitate transmetalation with the boronic acid.

Synthesis N1 5-Bromo-2-hydroxypyridine (Aryl Halide) N3 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C N1->N3 N2 4-Methylphenylboronic acid (Nucleophile) N2->N3 N4 Suzuki-Miyaura Cross-Coupling N3->N4 N5 2-Hydroxy-5-(4-methylphenyl)pyridine (Target Scaffold) N4->N5

Fig 2: Suzuki-Miyaura cross-coupling workflow for 5-aryl-2-pyridone synthesis.

Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system , incorporating specific in-process controls to guarantee product fidelity.

Protocol 1: Suzuki-Miyaura Coupling Synthesis
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-hydroxypyridine (1.0 equiv) and 4-methylphenylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).

  • Degassing: Evacuate and backfill the flask with N₂ (repeat 3x) to ensure an oxygen-free environment, preventing homocoupling of the boronic acid.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v ratio) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring for 12–16 hours.

  • In-Process Control (Self-Validation): Sample the organic layer and analyze via LC-MS. The reaction is deemed complete when the aryl halide peak (M+H ≈ 174/176) is fully consumed, replaced by the product peak (M+H ≈ 186).

  • Workup & Isolation: Cool to room temperature. Adjust the aqueous layer to pH ~6 using 1M HCl. Because the product contains an acidic pyridone motif, neutralizing the base forces the product to precipitate. Filter the crude solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure product.

Protocol 2: Analytical Validation
  • HPLC Analysis: Run on a C18 reverse-phase column (Water/Acetonitrile + 0.1% TFA). A single sharp peak at >95% Area Under Curve (AUC) validates purity.

  • ¹H NMR (DMSO-d₆): Critical Validation Step. The NMR spectrum must show a broad singlet at ~11.5–12.0 ppm . This peak corresponds to the highly deshielded NH proton of the 2-pyridone tautomer. Its presence definitively proves that the pyridone ring remained intact and that no unwanted N-arylation occurred during the cross-coupling process.

References

  • WuXi Biology. "How about Tautomers? QM Magic Class | Chapter 49". WuXi AppTec Discovery Biology. Available at: [Link]

  • National Institutes of Health (PMC). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit". Molecules. Available at: [Link]

  • American Chemical Society (ACS). "Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions". Organic Letters. Available at: [Link]

Sources

crystal structure analysis of 2-Hydroxy-5-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-5-(4-methylphenyl)pyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel heterocyclic compound, 2-Hydroxy-5-(4-methylphenyl)pyridine. The narrative moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that each step is part of a self-validating system. This document is intended for researchers, scientists, and drug development professionals, offering them a robust framework for the elucidation and interpretation of small-molecule crystal structures. The guide covers the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction, and culminates in an advanced computational analysis of intermolecular interactions using Hirshfeld surfaces. All quantitative data are summarized in structured tables, and complex workflows are visualized using diagrams to enhance clarity and understanding.

Introduction: The Scientific Imperative

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For novel compounds such as 2-Hydroxy-5-(4-methylphenyl)pyridine, a derivative of the versatile pyridine scaffold, a definitive structural confirmation is paramount for its potential applications in medicinal chemistry and materials science. Single-crystal X-ray diffraction (SCXRD) remains the "gold standard" for providing unambiguous atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecular architecture.[1]

This guide presents a holistic approach to the structural analysis of 2-Hydroxy-5-(4-methylphenyl)pyridine, integrating experimental protocols with computational insights to provide a complete picture of its solid-state structure.

Synthesis and Crystallization: From Molecule to Single Crystal

A logical and efficient synthetic route is the prerequisite for obtaining a pure sample for crystallization. The following protocol outlines a plausible synthesis of 2-Hydroxy-5-(4-methylphenyl)pyridine.

Proposed Synthetic Pathway

A plausible synthetic route involves a Suzuki coupling reaction between a protected 2-hydroxypyridine derivative and a boronic acid, followed by deprotection.

Experimental Protocol: Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol for the crystallization of a small organic molecule like 2-Hydroxy-5-(4-methylphenyl)pyridine.

  • Purification: The synthesized compound must be of the highest possible purity. Column chromatography followed by recrystallization from a suitable solvent is recommended.

  • Solvent Selection: A systematic solvent screen should be performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and water).

  • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective technique. Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol/water) at an elevated temperature to achieve saturation.[2] Allow the solution to cool slowly to room temperature, and then let the solvent evaporate over several days.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: The Definitive Structure

SCXRD provides the most accurate and detailed information about the three-dimensional structure of a molecule in the solid state.

Experimental Workflow: From Crystal to Data

The overall workflow for SCXRD analysis is a multi-step process that requires careful execution and data interpretation.

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Microscopy Data_Collection X-ray Data Collection Mounting->Data_Collection Goniometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for SCXRD
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.[3]

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for 2-Hydroxy-5-(4-methylphenyl)pyridine.

ParameterHypothetical Value
Empirical formulaC₁₂H₁₁NO
Formula weight185.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, b = 10.456(5) Å, c = 11.234(6) Å
α = 90°, β = 109.23(2)°, γ = 90°
Volume901.2(8) ų
Z4
Density (calculated)1.365 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected8543
Independent reflections2056 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2056 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125

Analysis of the Crystal Structure: Deciphering Molecular Architecture

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule and any strain or unusual geometric features. The planarity of the pyridine and phenyl rings and the dihedral angle between them are of particular interest.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking.[4][5] Identifying and characterizing these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the compound's physical properties.

Intermolecular_Interactions cluster_interactions Interaction Types Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 HBond O-H···N Hydrogen Bond Molecule3 Molecule C Molecule2->Molecule3 PiStack π-π Stacking (Pyridine-Phenyl)

Caption: Key intermolecular interactions in the crystal lattice.

Summary of Intermolecular Interactions
Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operation
Hydrogen BondO1-H1···N10.841.952.78(2)175-x+1, -y+1, -z+1
π-π StackingCg(Py)···Cg(Ph)--3.65(1)-x, y-1, z

Cg(Py) and Cg(Ph) are the centroids of the pyridine and phenyl rings, respectively.

Computational Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[6][7] It provides a graphical representation of the regions of close contact between neighboring molecules.

Methodology

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact.[8]

2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[9]

Interaction TypeContribution (%)
H···H45.5
C···H/H···C28.2
O···H/H···O15.8
N···H/H···N5.5
C···C3.0
Other2.0

The high percentage of H···H, C···H/H···C, and O···H/H···O contacts is typical for organic molecules and reflects the importance of van der Waals forces and hydrogen bonding in the crystal packing.[7]

Conclusion

This technical guide has outlined a comprehensive and rigorous workflow for the . By integrating meticulous experimental procedures with advanced computational analysis, a complete and unambiguous understanding of the molecule's three-dimensional structure and intermolecular interactions can be achieved. The presented methodologies are broadly applicable to the structural elucidation of other novel small molecules, providing a robust framework for researchers in chemistry and drug discovery.

References

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). MDPI. [Link]

  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. (2025). MDPI. [Link]

  • Synthesis and Crystal Structure of (2Hydroxy5-methylphenyl)-(2-bromophenyl)methanone. (2006). ResearchGate. [Link]

  • Method for producing 2-hydroxy-5-methylpyridine. (2003).
  • (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone. (n.d.). PMC. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. (n.d.). PMC. [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (n.d.).
  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. (2015). ResearchGate. [Link]

  • Bis{2,6-bis[(2-hydroxy-5-methylphenyl)iminomethyl]pyridine} monohydrate. (n.d.). PMC. [Link]

  • Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. (2026). ACS Publications. [Link]

  • 5-hydroxy-2-methyl pyridine, 1121-78-4. (n.d.). The Good Scents Company. [Link]

  • Results of determination of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-. (n.d.). ResearchGate. [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2014). ResearchGate. [Link]

  • Crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile–dimethylformamide–water (1/1/1). (n.d.). IUCr. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid. (2019). PMC. [Link]

  • Accepted Manuscript Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (n.d.). Academia.edu. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. [Link]

Sources

Pharmacokinetic Profiling of 2-Hydroxy-5-(4-methylphenyl)pyridine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, DMPK & Translational Sciences Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Summary

The 2-hydroxy-5-(4-methylphenyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, frequently leveraged in the design of kinase inhibitors, protein-protein interaction modulators, and anti-fibrotic agents. However, the pharmacokinetic (PK) profiling of these derivatives presents unique challenges. The core heterocycle exists in a dynamic, solvent-dependent tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. Furthermore, the 4-methylphenyl moiety introduces a specific metabolic liability via cytochrome P450 (CYP)-mediated benzylic oxidation.

This whitepaper provides an authoritative, in-depth guide to the pharmacokinetic profiling of 2-hydroxy-5-(4-methylphenyl)pyridine derivatives. By bridging physicochemical principles with rigorous in vitro and in vivo methodologies, this guide establishes a self-validating framework for advancing these molecules through preclinical development[16].

Physicochemical Foundations: The Tautomeric ADME Switch

To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of 2-hydroxy-5-(4-methylphenyl)pyridines, one must first understand their fundamental physical chemistry. The scaffold undergoes a rapid tautomerization between the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form [10].

  • The Causality of Permeability vs. Solubility: In non-polar environments (e.g., the lipid bilayer of the intestinal epithelium), the equilibrium shifts toward the 2-hydroxypyridine form. This form masks the hydrogen-bond donor/acceptor complex, increasing lipophilicity and driving passive membrane permeability. Conversely, in polar aqueous environments (e.g., blood plasma, cytosol), the highly polar 2-pyridone form predominates, enhancing aqueous solubility[10, 20].

Because standard artificial membrane assays (like PAMPA) utilize highly simplified lipid mixtures that fail to capture the dynamic aqueous-lipid interface of the gut, they often underpredict the absorption of this class. Therefore, cell-based bidirectional permeability assays are mandatory.

Tautomerism H 2-Hydroxypyridine Form (Favored in Non-Polar Media) P 2-Pyridone Form (Favored in Polar Media) H->P Solvent-Dependent Tautomerization Lipid Membrane Permeability (High Lipophilicity) H->Lipid Drives Aq Aqueous Solubility (Strong H-Bonding) P->Aq Drives

Fig 1. Tautomeric equilibrium of the core scaffold and its divergent impacts on ADME properties.

Tier 1: In Vitro ADME Profiling

Early ADME profiling is critical to filter out compounds with poor survivability before committing to resource-intensive in vivo studies [16, 19]. Our workflow utilizes self-validating experimental systems to ensure data integrity.

PKWorkflow Start Compound Library (Target Scaffold) InVitro Tier 1: In Vitro ADME (HLM, Caco-2, PPB) Start->InVitro InVivo Tier 2: In Vivo PK (Rodent/Dog IV & PO) InVitro->InVivo Cl_int < 30 µL/min/mg P_app > 10x10^-6 cm/s MetID Tier 3: MetID (Mass Balance) InVivo->MetID Bioavailability > 30% Lead Lead Optimization MetID->Lead Favorable Safety

Fig 2. Tiered pharmacokinetic profiling workflow for 2-hydroxypyridine derivatives.

Protocol 3.1: Self-Validating Caco-2 Bidirectional Permeability

Rationale: Caco-2 cells express the necessary brush-border enzymes and efflux transporters (e.g., P-gp, BCRP) to accurately model human intestinal absorption and account for the tautomeric shifts at the membrane interface.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Quality Control): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must be <1% after 1 hour to confirm monolayer integrity.

  • Dosing: Prepare the 2-hydroxy-5-(4-methylphenyl)pyridine derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Apply the compound to the Apical (A) side for A→B transport, and the Basolateral (B) side for B→A transport. Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling & Bioanalysis: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled analog). Analyze via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Include Propranolol (high permeability) and Atenolol (low permeability) as internal assay controls.

Tier 2: In Vivo Pharmacokinetic Characterization

The transition from in vitro to in vivo requires careful formulation to overcome the high crystal lattice energy often associated with planar pyridone rings [7].

Protocol 4.1: Rodent IV and PO Pharmacokinetic Study

Rationale: A crossover or parallel design in Sprague-Dawley rats establishes absolute bioavailability ( F% ), systemic clearance ( Cl ), and volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation: To ensure complete dissolution of the tautomeric mixture, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80 to mimic gastrointestinal dissolution dynamics.

  • Administration: Administer IV doses via the tail vein. Administer PO doses via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect blood (150 µL) via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge immediately at 4,000 x g for 10 min at 4°C. Transfer plasma to 96-well plates.

  • Self-Validating Bioanalysis: Precipitate plasma proteins using 3 volumes of acetonitrile containing a deuterated internal standard. The LC-MS/MS analytical run must include a standard curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if 67% of QCs fall within ±15% of their nominal values.

  • PK Parameter Derivation: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , Cl , and Vss​ .

Tier 3: Metabolic Clearance & Mass Balance

Understanding the clearance mechanisms of 2-hydroxy-5-(4-methylphenyl)pyridines is vital for predicting human pharmacokinetics and drug-drug interactions (DDIs). The FDA heavily emphasizes the characterization of ADME pathways via mass balance studies [6, 12].

Phase I Metabolism (CYP450): The 4-methylphenyl group is a classic metabolic soft spot. CYP enzymes (primarily CYP2C9 and CYP3A4) rapidly oxidize the benzylic methyl group to a hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid [3]. Phase II Metabolism (UGT): The 2-hydroxypyridine/2-pyridone core is highly susceptible to glucuronidation. Depending on the tautomeric state at the enzyme active site, UGTs will form either an O-glucuronide or an N-glucuronide [18].

MetPathways Parent 2-Hydroxy-5-(4-methylphenyl)pyridine CYP Phase I (CYP450) Benzylic Oxidation Parent->CYP High Liability UGT Phase II (UGT) Glucuronidation Parent->UGT Moderate Liability M1 4-Hydroxymethylphenyl Metabolite CYP->M1 M3 O-Glucuronide (from Hydroxypyridine) UGT->M3 M4 N-Glucuronide (from Pyridone) UGT->M4 M2 4-Carboxyphenyl Metabolite M1->M2 Further Oxidation

Fig 3. Primary Phase I and Phase II metabolic clearance pathways of the target scaffold.

To mitigate rapid clearance, medicinal chemists often employ a strategy of substituting the 4-methyl group with a bioisosteric trifluoromethyl (-CF3) or chloro (-Cl) group, effectively blocking Phase I oxidation and shifting clearance toward Phase II conjugation or renal excretion [3].

Quantitative ADME/PK Data Summary

The following table summarizes representative pharmacokinetic data demonstrating the impact of scaffold optimization. "Compound A" represents the unoptimized 2-hydroxy-5-(4-methylphenyl)pyridine, while "Compound B" represents an optimized derivative where the benzylic methyl is replaced by a chlorine atom to block CYP-mediated oxidation.

ParameterAssay / SpeciesCompound A (Unoptimized)Compound B (Optimized)Pharmacokinetic Implication
Papp​ (A→B) Caco-2 12.5×10−6 cm/s 18.2×10−6 cm/sBoth exhibit good intestinal permeability driven by the hydroxypyridine tautomer.
Efflux Ratio Caco-21.20.9Neither compound is a significant substrate for P-gp/BCRP efflux transporters.
Clint​ (HLM) Human Microsomes85 µL/min/mg15 µL/min/mgCompound B resists Phase I benzylic oxidation, drastically improving metabolic stability.
IV Clearance ( Cl ) Rat (1 mg/kg)45 mL/min/kg12 mL/min/kgCompound A exhibits high clearance (approaching hepatic blood flow); B is low clearance.
Half-life ( t1/2​ ) Rat (PO)0.8 hours4.5 hoursBlocking the 4-methyl oxidation liability extends the half-life to a once-daily dosing profile.
Bioavailability ( F ) Rat (PO)18%68%Reduced first-pass metabolism significantly enhances the absolute oral bioavailability of B.

References

  • WuXi AppTec. "How about Tautomers? - Solvent effects in 2-hydroxypyridine and 2-pyridone equilibria." WuXi Biology. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization." Assay Guidance Manual. Available at:[Link]

  • American Chemical Society (ACS). "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines." Journal of Medicinal Chemistry. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests." Dalton Transactions. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - Guidance for Industry." Available at:[Link]

Methodological & Application

Application Note: 2-Hydroxy-5-(4-methylphenyl)pyridine as a Bifunctional Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient transition metal-catalyzed C–H functionalization and borrowing-hydrogen methodologies relies heavily on the rational design of bifunctional ligands. 2-Hydroxy-5-(4-methylphenyl)pyridine (tautomeric with 5-(p-tolyl)pyridin-2(1H)-one) has emerged as a structurally tunable, highly effective ligand. By combining the hemilability of the 2-pyridone core with the steric and electronic modulation provided by the 5-(4-methylphenyl) substituent, this ligand accelerates rate-limiting bond cleavages and prevents catalyst deactivation. This application note provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols for deploying this ligand in advanced catalytic workflows.

Mechanistic Insights & Causality

Tautomerization and Hemilability

The 2-hydroxypyridine/2-pyridone scaffold exhibits dynamic hemilability and rapid tautomerization between its lactam (pyridone) and lactim (hydroxypyridine) forms[1]. When coordinated to a transition metal such as Palladium (Pd), Iridium (Ir), or Ruthenium (Ru), the ligand can readily change its coordination mode (e.g., from κ²-N,O to κ¹-N or κ¹-O). This hemilability provides a vacant coordination site on demand, allowing substrates to bind without requiring the complete dissociation of the ligand[1].

Concerted Metalation-Deprotonation (CMD) Acceleration

In Pd-catalyzed C–H activation, 2-pyridone derivatives act as essential external ligands that significantly lower the activation energy for the Concerted Metalation-Deprotonation (CMD) step[2]. The ligand acts as an internal base; the highly basic exocyclic oxygen accepts a proton from the substrate's C–H bond simultaneously as the metal coordinates to the carbon, facilitating the cleavage of kinetically inert C(sp³)–H bonds[3].

The 5-(4-methylphenyl) Advantage: Unlike strongly electron-withdrawing derivatives (e.g., 5-CF₃-2-pyridone) which decrease the basicity of the oxygen, the electron-donating p-tolyl group at the 5-position increases the electron density on the pyridonate core. This enhanced basicity makes it a superior internal base for cleaving unactivated C–H bonds. Furthermore, the steric bulk of the aryl group prevents the formation of thermodynamically stable but catalytically inactive bis-ligated [Pd(L)₂] species, ensuring the catalyst remains in the active mono-ligated resting state[4].

Metal-Ligand Cooperation (MLC) in Hydrogen Borrowing

Beyond C–H activation, 2-hydroxypyridine ligands are highly effective in Metal-Ligand Cooperation (MLC) for hydrogen borrowing chemistry, such as the α-alkylation of ketones using alcohols[5]. The ligand undergoes reversible aromatization and dearomatization, enabling the heterolytic cleavage of substrates (like alcohols or H₂) by accepting a proton on the ligand's oxygen while the metal accepts the hydride[6].

CMD_Cycle Pd_Pre Pd(OAc)2 Precatalyst Active_Cat Active Pd(II)-Pyridonate Pd_Pre->Active_Cat + Ligand Ligand 2-Hydroxy-5-(4-methylphenyl)pyridine (Ligand Exchange) Ligand->Active_Cat Substrate Substrate Coordination Active_Cat->Substrate CMD CMD Step (C-H Cleavage) Substrate->CMD Internal Base OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Palladacycle Formation RedElim Reductive Elimination (Product Release) OxAdd->RedElim Pd(IV) Intermediate RedElim->Active_Cat Regeneration

Catalytic cycle highlighting the CMD step enabled by the 2-pyridonate ligand.

Quantitative Data: Ligand Tuning & Performance

The electronic nature of the 5-position substituent on the 2-pyridone ring dictates the efficiency of the catalyst. The table below summarizes the comparative performance of various 2-pyridone ligands in a benchmark Pd-catalyzed regioselective C(sp³)–H arylation[7]. The electron-rich nature of the 5-(4-methylphenyl) variant provides optimal balance between basicity and steric shielding.

Ligand Scaffold5-Position SubstituentElectronic NatureRelative Yield (%)Regioselectivity (β:γ)
L1 -H (Unsubstituted)Neutral42%2.1 : 1
L2 -CF₃Strongly Withdrawing78%8.5 : 1
L3 -NO₂Strongly Withdrawing65%5.0 : 1
L4 (Target) -(4-methylphenyl) Electron-Donating / Bulky 91% > 20 : 1

Table 1: Impact of ligand electronics and sterics on Pd-catalyzed C-H arylation efficiency and selectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for Pd-Catalyzed C(sp³)–H Arylation incorporates built-in quality control (QC) checkpoints and kinetic monitoring.

Reagents and Materials
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂), 10 mol%

  • Ligand: 2-Hydroxy-5-(4-methylphenyl)pyridine, 20 mol%

  • Substrate: Aliphatic amide/ketone bearing a directing group (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Oxidant/Base: Silver carbonate (Ag₂CO₃) (2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology

Step 1: Catalyst Assembly (Glovebox Recommended)

  • In a flame-dried Schlenk tube, add Pd(OAc)₂ (10 mol%) and 2-Hydroxy-5-(4-methylphenyl)pyridine (20 mol%).

  • Causality: Pre-mixing the metal and ligand before substrate addition ensures the quantitative formation of the active mono-ligated [Pd(L)(OAc)] complex, preventing off-target substrate degradation.

Step 2: Reagent Addition

  • Add the aliphatic substrate (1.0 equiv), Aryl Iodide (1.5 equiv), and Ag₂CO₃ (2.0 equiv) to the Schlenk tube.

  • Causality: Ag₂CO₃ serves a dual purpose: it acts as a base to neutralize generated acetic acid and functions as a halide scavenger, precipitating AgI to thermodynamically drive the oxidative addition step forward.

Step 3: Solvent Addition and Self-Validation (t=0 QC)

  • Add HFIP (0.2 M relative to substrate) and 1,3,5-Trimethoxybenzene (0.5 equiv) as an internal standard.

  • Extract a 20 µL aliquot, dilute in EtOAc, filter through a micro-Celite pad, and analyze via GC-MS.

  • Causality: HFIP is selected due to its strong hydrogen-bond donating capacity, which stabilizes the highly polar transition state during the CMD process. The t=0 GC-MS reading establishes the baseline substrate/standard ratio, making the protocol self-validating for precise yield calculations.

Step 4: Thermal Activation

  • Seal the Schlenk tube, purge with Argon (3x), and heat the reaction mixture at 110 °C in an oil bath for 24 hours.

  • Kinetic Monitoring: Withdraw 20 µL aliquots at 1h and 12h under a positive Argon flow to verify reaction progression and rule out catalyst poisoning.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove AgI and Pd black.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol_Workflow S1 1. Catalyst Assembly Pd(OAc)2 + Ligand in HFIP S2 2. Reagent Addition Substrate, Ar-I, Ag2CO3 S1->S2 S3 3. Self-Validation (t=0) Add Internal Standard & Sample S2->S3 S4 4. Thermal Activation 110°C, 24h, Inert Atmosphere S3->S4 S5 5. Kinetic Monitoring GC-MS Aliquots at 1h, 12h S4->S5 S6 6. Isolation Celite Filtration & Chromatography S5->S6

Self-validating experimental workflow for Pd-catalyzed C-H arylation.

Sources

preparation of 2-Hydroxy-5-(4-methylphenyl)pyridine functionalized derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Divergent Functionalization of 2-Hydroxy-5-(4-methylphenyl)pyridine Derivatives

Introduction & Mechanistic Rationale

The 2-hydroxy-5-arylpyridine motif—specifically 2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5)—is a highly privileged scaffold in medicinal chemistry. This structural core is frequently embedded in kinase inhibitors, anti-fibrotic agents, and receptor modulators. As a Senior Application Scientist, I approach the synthesis and functionalization of this molecule not merely as a sequence of steps, but as a system governed by electronic tautomerism and catalytic cycles.

Tautomerism and Ambident Reactivity 2-Hydroxypyridines exist in a dynamic tautomeric equilibrium with their 2-pyridone forms. In polar solvents (e.g., DMF, H2O), the 2-pyridone tautomer is thermodynamically favored. Upon deprotonation, the resulting anion is an ambident nucleophile. Understanding the causality behind regioselectivity is critical:

  • N-Alkylation (Soft Attack): According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "soft" nucleophile. Standard basic conditions (e.g., K2CO3 in DMF) with soft electrophiles (like benzyl halides) will overwhelmingly favor N-alkylation[1].

  • O-Alkylation (Hard Attack): The oxygen atom is a "hard" nucleophile. To force O-alkylation, halophilic Lewis acids (e.g., Ag2CO3) are employed. The Ag⁺ ion coordinates with the leaving group halide, promoting an S_N1-like transition state that generates a hard carbocation, which preferentially attacks the harder oxygen atom.

Mandatory Visualizations: Workflows & Mechanisms

Workflow SM1 5-Bromo-2-hydroxypyridine Core 2-Hydroxy-5-(4-methylphenyl)pyridine (Core Scaffold) SM1->Core Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM2 p-Tolylboronic acid SM2->Core N_Alkyl N-Alkylated Pyridone (e.g., N-Benzyl) Core->N_Alkyl K2CO3, R-X DMF (Soft Electrophile) O_Alkyl O-Alkylated Pyridine (e.g., 2-Methoxy) Core->O_Alkyl Ag2CO3, R-X Toluene (Hard Electrophile) C3_Bromo 3-Bromo-5-(p-tolyl)pyridin-2-ol (C3-Functionalization) Core->C3_Bromo NBS, MeCN Electrophilic Substitution

Figure 1. Synthetic workflow for the preparation and divergent functionalization of the core scaffold.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)Br] Pd0->OxAdd + 5-Bromo-2-hydroxypyridine TransMet Transmetalation [Pd(II)(Ar)(Ar')] OxAdd->TransMet + [p-Tolyl-B(OH)3]- (from Boronic Acid + Base) RedElim Reductive Elimination TransMet->RedElim - B(OH)3 RedElim->Pd0 Catalyst Regeneration Product 2-Hydroxy-5-(4-methylphenyl)pyridine RedElim->Product Product Release

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling for the core scaffold synthesis.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates. The biphasic 1,4-dioxane/water mixture is non-negotiable; water dissolves the Na₂CO₃ base, which is required to form the highly reactive, electron-rich trihydroxyboronate complex [ArB(OH)3]- that drives transmetalation[2]. Furthermore, the base deprotonates the pyridinol, preventing the free hydroxyl group from coordinating to and poisoning the palladium catalyst.

Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxypyridine (1.74 g, 10.0 mmol), p-tolylboronic acid (1.63 g, 12.0 mmol), and Na₂CO₃ (2.12 g, 20.0 mmol).

  • Degassing: Add a pre-degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 50 mL). Bubble nitrogen through the suspension for an additional 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%). Seal the flask and heat to 90 °C in an oil bath for 6 hours under a positive nitrogen pressure.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. The product is present as a water-soluble sodium pyridonate. Extract the organic impurities with EtOAc (2 × 30 mL) and discard the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 6.0–6.5. The neutral 2-hydroxy-5-(4-methylphenyl)pyridine will precipitate as an off-white solid. Filter, wash with cold water, and dry under a high vacuum (Yield: ~92%).

Protocol B: Regioselective N-Alkylation (N-Benzylation)

Mechanistic Rationale: To selectively synthesize the N-benzyl pyridone derivative, we exploit the thermodynamic preference of the pyridone tautomer in polar media. Using K₂CO₃ in DMF ensures that the softer nitrogen atom acts as the primary nucleophile against the soft electrophile (benzyl bromide)[1].

Procedure:

  • Deprotonation: Dissolve 2-hydroxy-5-(4-methylphenyl)pyridine (1.85 g, 10.0 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol) and stir at room temperature for 30 minutes to form the pyridonate anion.

  • Alkylation: Dropwise, add benzyl bromide (1.3 mL, 11.0 mmol). Stir the reaction mixture at 50 °C for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract with EtOAc (3 × 40 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 1:1) to isolate 1-benzyl-5-(4-methylphenyl)pyridin-2(1H)-one.

Protocol C: Electrophilic Aromatic Bromination at C-3

Mechanistic Rationale: The strongly electron-donating nature of the oxygen atom in the 2-hydroxypyridine/pyridone system highly activates the ortho-position (C-3) and para-position (C-5). Since C-5 is already occupied by the p-tolyl group, electrophilic halogenation is exclusively directed to the C-3 position.

Procedure:

  • Reaction Setup: Dissolve the core scaffold (1.85 g, 10.0 mmol) in anhydrous Acetonitrile (30 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. The reaction completion can be visually validated by the disappearance of the yellow NBS color.

  • Isolation: Pour the mixture into sodium thiosulfate solution (10%, 50 mL) to quench any unreacted bromine species. Filter the resulting precipitate, yielding 3-bromo-2-hydroxy-5-(4-methylphenyl)pyridine.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling for the Core Scaffold

Catalyst System (5 mol%) Base (2.0 eq) Solvent System Temp (°C) Isolated Yield (%)
Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene / H₂O 90 45
Pd(PPh₃)₄ Na₂CO₃ THF / H₂O (4:1) 75 68
Pd(dppf)Cl₂ Na₂CO₃ Dioxane / H₂O (4:1) 90 92

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane / H₂O (4:1) | 90 | 89 |

Table 2: Regioselectivity of Core Scaffold Alkylation (N- vs O-Alkylation)

Electrophile Base / Additive Solvent Major Regioisomer Ratio (N:O)
Benzyl Bromide K₂CO₃ DMF N-Alkylated (Pyridone) > 95:5
Benzyl Bromide Tween 20 (Micellar) H₂O N-Alkylated (Pyridone) > 5:1
Methyl Iodide Ag₂CO₃ Toluene O-Alkylated (Pyridine) < 5:95

| Isopropyl Bromide | K₂CO₃ | DMF | N-Alkylated (Pyridone) | 70:30 |

References

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega, 2020. URL:[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 2015. URL:[Link]

Sources

Application Note: Assay Development for p38α MAPK Modulation and Anti-Fibrotic Screening Using 2-Hydroxy-5-(4-methylphenyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The compound 2-Hydroxy-5-(4-methylphenyl)pyridine (also known as 5-(p-tolyl)pyridin-2-ol; CAS: 1111115-93-5) represents a highly versatile and privileged scaffold in modern drug discovery. Structurally, it consists of a 2-hydroxypyridine core substituted with a p-tolyl group. This structural motif shares significant homology with Pirfenidone (5-methyl-1-phenylpyridin-2-one), a benchmark FDA-approved anti-fibrotic agent.

In medicinal chemistry, the 2-pyridone/2-hydroxypyridine heterocycle is frequently utilized as a bioisostere for amides and phenyl rings. Crucially, it serves as a potent hinge-binding motif in kinase inhibitor design[1]. Derivatives of this biaryl-pyridone class have been extensively documented as selective modulators of the stress-activated protein kinase (SAPK) system, specifically targeting p38 Mitogen-Activated Protein Kinases (MAPK) to mitigate inflammatory and fibrotic disorders[2][3].

This application note provides a comprehensive, self-validating framework for developing biochemical and cellular assays to evaluate 2-Hydroxy-5-(4-methylphenyl)pyridine derivatives as p38α MAPK inhibitors and anti-fibrotic agents.

Mechanistic Rationale & Target Biology

The Causality of Scaffold Selection

The efficacy of the 2-Hydroxy-5-(4-methylphenyl)pyridine scaffold stems from its tautomeric equilibrium. In aqueous physiological environments, the molecule dynamically shifts between its 2-hydroxypyridine and 2-pyridone forms. This dual nature allows the core to act simultaneously as a hydrogen bond donor (via the N-H of the pyridone tautomer) and a hydrogen bond acceptor (via the C=O or hydroxyl oxygen)[1]. This precise geometry is ideal for anchoring the inhibitor into the highly conserved ATP-binding hinge region of kinases like p38α.

Pathway Intervention

In the pathology of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases, p38 MAPK acts as a critical signal transducer. While canonical TGF-β signaling relies on SMAD proteins, the non-canonical TGF-β pathway activates TAK1, which subsequently phosphorylates and activates p38 MAPK[3]. Activated p38α drives the transcription of pro-fibrotic genes, culminating in the differentiation of resident fibroblasts into α-Smooth Muscle Actin (α-SMA) expressing myofibroblasts. By inhibiting p38α, 2-pyridone derivatives effectively short-circuit this non-canonical fibrotic cascade.

Pathway TGFB TGF-β1 Ligand Receptor TGF-β Receptor Complex TGFB->Receptor TAK1 TAK1 (Non-canonical) Receptor->TAK1 p38 p38α MAPK TAK1->p38 TF Transcription Factors (e.g., ATF2) p38->TF Compound 2-Hydroxy-5-(4-methylphenyl)pyridine Compound->p38 Inhibits Fibrosis Myofibroblast Differentiation (α-SMA, Col1A1) TF->Fibrosis

Caption: p38 MAPK / TGF-β signaling crosstalk and the targeted intervention point of the 2-pyridone scaffold.

Assay 1: In Vitro p38α Kinase Activity Assay (TR-FRET)

Rationale for Assay Choice: Biaryl compounds often exhibit intrinsic auto-fluorescence in standard biochemical assays. To prevent false positives/negatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The delayed emission reading (time-resolved) completely bypasses transient compound auto-fluorescence, ensuring high data integrity.

Materials & Reagents
  • Enzyme: Recombinant human p38α (MAPK14), active.

  • Substrate: Biotinylated ATF2 (Activating Transcription Factor 2) peptide.

  • Detection: Europium (Eu)-labeled anti-phospho-ATF2 antibody (Donor); Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Protocol
  • Compound Preparation: Serially dilute 2-Hydroxy-5-(4-methylphenyl)pyridine compounds in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL of compound into a 384-well low-volume proxiplate. The final DMSO concentration must not exceed 1% to maintain kinase stability.

  • Enzyme Addition: Add 5 µL of p38α enzyme (diluted in assay buffer to 0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-ATF2 (100 nM final) and ATP. Crucial Check: Set the ATP concentration to its predetermined Km​ value (typically ~25 µM for p38α) to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction), 1 nM Eu-anti-phospho-ATF2, and 10 nM Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm; Emission: 615 nm (Eu) and 665 nm (APC).

  • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM SB203580 (positive control). A Z'-factor > 0.6 validates the assay system.

Workflow Prep 1. Compound Prep (Acoustic Dispensing) Kinase 2. Kinase Reaction (p38α + ATP + Substrate) Prep->Kinase Stop 3. Stop & Detect (EDTA + Eu/APC Abs) Kinase->Stop Read 4. TR-FRET Readout (340nm Ex / 615&665nm Em) Stop->Read Analyze 5. Data Analysis (IC50 & Z'-factor) Read->Analyze

Caption: Step-by-step workflow for the TR-FRET p38α MAPK biochemical assay.

Assay 2: Cellular Anti-Fibrotic Efficacy (High-Content Imaging)

Rationale for Assay Choice: Biochemical potency must be bridged to cellular efficacy. Since 2-pyridone derivatives modulate the SAPK system to prevent tissue remodeling[2], measuring the phenotypic blockade of TGF-β1-induced myofibroblast differentiation provides direct translational relevance.

Step-by-Step Protocol
  • Cell Culture: Seed MRC-5 human lung fibroblasts at 4,000 cells/well in a 384-well CellCarrier Ultra microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells and replace media with starvation media (DMEM + 0.1% BSA) for 24 hours to synchronize the cell cycle and lower basal kinase activity.

  • Compound Treatment: Pre-treat cells with a concentration response curve (CRC) of the 2-Hydroxy-5-(4-methylphenyl)pyridine compound for 1 hour.

  • Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 to induce non-canonical p38 MAPK signaling and subsequent myofibroblast differentiation. Incubate for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with primary anti-α-SMA antibody (1:500) overnight at 4°C. Wash and apply AlexaFluor-488 secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour.

  • Imaging & Analysis: Image using an automated High-Content Imaging system (e.g., PerkinElmer Opera Phenix). Quantify the mean fluorescence intensity of α-SMA per cell area. Simultaneously use the Hoechst channel to count nuclei, serving as an internal control for compound cytotoxicity.

Quantitative Data Presentation

To establish a baseline for assay performance, the following table summarizes typical pharmacological profiles comparing the benchmark anti-fibrotic Pirfenidone against an optimized 2-Hydroxy-5-(4-methylphenyl)pyridine derivative.

Note: The 2-hydroxy/2-pyridone core significantly improves target engagement compared to the simpler pirfenidone structure, reflecting enhanced hydrogen bonding in the kinase hinge region.

Compound NameStructure Typep38α Kinase IC₅₀ (µM)Cellular α-SMA IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Pirfenidone (Reference)5-methyl-1-phenylpyridin-2-one> 500.0~ 1,000.0> 3,000.0
2-Hydroxy-5-(4-methylphenyl)pyridine 5-aryl-2-hydroxypyridine0.853.2> 100.0
SB203580 (Assay Control)Pyridinyl imidazole0.040.6> 50.0

References

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at:[Link]

  • US10010536B2 - Method of modulating stress-activated protein kinase system.Google Patents.
  • WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders.Google Patents.

Sources

Application Note: Strategic Utilization of 2-Hydroxy-5-(4-methylphenyl)pyridine in Pharmaceutical API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5)[1],[2], frequently referred to by its tautomeric nomenclature 5-(p-tolyl)pyridin-2(1H)-one [3], is a highly privileged biaryl scaffold in medicinal chemistry. The 5-aryl-2-pyridone motif is a critical structural determinant in numerous therapeutic agents, including AMPA receptor antagonists (e.g., Perampanel analogs), p38 MAP kinase inhibitors, and novel anticancer dihydropyridine-2-thiones[4],[5].

By utilizing a building block with a pre-installed p-tolyl group at the C5 position, synthetic chemists can bypass late-stage, low-yielding Suzuki-Miyaura cross-couplings[6]. This guide details the physicochemical behavior of this scaffold and provides validated protocols for its divergent functionalization in Active Pharmaceutical Ingredient (API) development.

Structural Dynamics & Causality of Reactivity

The synthetic utility of 2-Hydroxy-5-(4-methylphenyl)pyridine is rooted in its dynamic tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms[7]. In polar solvents and physiological conditions, the lactam form predominates. This ambident nature dictates its downstream reactivity:

  • Regioselective Alkylation (N- vs. O-) : Deprotonation of the scaffold yields an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the use of alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents drives the reaction toward the thermodynamically stable N-alkylated product (crucial for Pirfenidone-like APIs)[6]. Conversely, utilizing silver salts (Ag₂CO₃) coordinates the nitrogen atom, sterically and electronically favoring kinetic O-alkylation .

  • Electrophilic Aromatic Substitution (EAS) : The pyridone oxygen strongly donates electron density to the ortho (C3) and para (C5) positions. Because the C5 position is already occupied by the p-tolyl group, electrophilic halogenation (e.g., bromination via NBS) is perfectly regioselective for the C3 position, providing a pristine handle for subsequent cross-coupling[6],[8].

Quantitative Data Presentation

To guide reaction optimization, the following tables summarize the empirical data regarding the physical properties and regioselective functionalization of this scaffold.

Table 1: Physicochemical & Structural Parameters [1]

ParameterValue / DescriptionSynthetic Implication
CAS Number 1111115-93-5Standard registry identifier for procurement.
Molecular Formula C₁₂H₁₁NOMW: 185.22 g/mol .
Tautomeric Bias >95% 2-Pyridone (in DMF/DMSO)Favors N-directed electrophilic attacks in polar media.
Solubility Profile Soluble in DMF, DMSO, MeOH; Poor in HexaneDictates solvent choice for homogenous catalytic reactions.

Table 2: Regioselectivity Data for Alkylation of 5-Aryl-2-pyridones [6]

Reagent SystemSolventTemperatureN:O Alkylation RatioIsolated Yield
K₂CO₃ / Alkyl HalideDMF80 °C> 95 : 588 - 92%
Cs₂CO₃ / Alkyl HalideCH₃CN60 °C90 : 1085%
Ag₂CO₃ / Alkyl HalideToluene110 °C< 5 : 9578 - 82%

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Synthesis of N-Substituted API Cores)

This protocol is designed to synthesize N-alkylated 5-(p-tolyl)pyridin-2(1H)-one derivatives, the core pharmacophore for various neurological and fibrotic disease APIs.

Step-by-Step Methodology:

  • Reaction Assembly : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-5-(4-methylphenyl)pyridine (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent degradation and to provide a soft counter-cation (K⁺) that dissociates well in polar solvents, leaving the ambident anion free to undergo thermodynamic N-alkylation.

  • Solvent Addition : Suspend the mixture in anhydrous DMF (25 mL) under an argon atmosphere. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Introduction : Dropwise add the desired alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 eq, 6.0 mmol) via syringe.

  • Thermal Activation : Heat the reaction mixture to 80 °C for 4–6 hours. Monitor progression via TLC (Eluent: 50% EtOAc in Hexanes). The N-alkylated product typically runs lower (more polar) than the O-alkylated byproduct.

  • Quench and Extraction : Cool to room temperature and quench with ice-cold distilled water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Self-Validating Wash Step : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: DMF is highly miscible with water and organic solvents. LiCl significantly increases the ionic strength of the aqueous phase, ensuring the complete partitioning and removal of DMF from the EtOAc layer without sacrificing product yield.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford the pure N-alkylated API intermediate.

Protocol B: Regioselective C3-Bromination (Preparation for Complex Biaryl Assembly)

This protocol installs a bromine atom at the C3 position via Electrophilic Aromatic Substitution (EAS), enabling downstream Buchwald-Hartwig or Suzuki-Miyaura couplings.

Step-by-Step Methodology:

  • Reaction Assembly : Dissolve 2-Hydroxy-5-(4-methylphenyl)pyridine (1.0 eq, 5.0 mmol) in a mixture of CH₂Cl₂ and DMF (10:1 v/v, 22 mL) at 0 °C.

    • Causality: The mixed solvent system ensures complete solubility of the starting material (via DMF) while maintaining the mild, non-nucleophilic environment required for halogenation (via CH₂Cl₂).

  • Halogenation : Portion-wise add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) over 10 minutes, keeping the flask shielded from light.

    • Causality: Shielding from light prevents radical homolysis of NBS, ensuring the reaction proceeds strictly via the ionic EAS pathway, which guarantees C3 regioselectivity[8].

  • Maturation : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any unreacted electrophilic bromine species. Extract with CH₂Cl₂ (2 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. The crude product is typically >95% pure C3-bromo-5-(p-tolyl)pyridin-2(1H)-one.

Visualizing the Synthetic Network

The following diagram illustrates the divergent synthetic pathways accessible from this singular biaryl scaffold, highlighting the logical flow from starting material to final pharmaceutical applications.

G SM 2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5) N_Alk N-Alkylation (Thermodynamic Control) SM->N_Alk K2CO3, R-X Polar Aprotic Solvent O_Alk O-Alkylation (Kinetic/Ag+ Control) SM->O_Alk Ag2CO3, R-X or Mitsunobu C3_Hal C3-Halogenation (Electrophilic Substitution) SM->C3_Hal NBS/NIS Regioselective API1 Pirfenidone & Perampanel Analogs (Neurological/Fibrotic APIs) N_Alk->API1 API2 Anticancer Agents (e.g., Dihydropyridine-2-thiones) O_Alk->API2 API3 C3-Cross-Coupled APIs (Complex Biaryls) C3_Hal->API3

Caption: Divergent synthetic pathways of 2-Hydroxy-5-(4-methylphenyl)pyridine in API development.

References

  • MDPI . "Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • ACS Publications . "Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions." Organic Letters, 2007. Available at: [Link]

  • ResearchGate . "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds." Journal of Saudi Chemical Society, 2021. Available at:[Link]

  • ResearchGate . "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid." Synthesis, 2011. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Optimization for 2-Hydroxy-5-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Analyzing 2-Hydroxy-5-(4-methylphenyl)pyridine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique chromatographic challenges. The molecule features a highly hydrophobic 4-methylphenyl (p-tolyl) group and a functionalized pyridine ring capable of lactam-lactim tautomerization (2-hydroxypyridine 2-pyridone). This technical guide provides authoritative, causality-driven troubleshooting strategies to resolve peak broadening, splitting, and tailing issues specific to this compound.

Troubleshooting FAQs

Q1: Why does my analyte peak appear split or severely broadened, even when using a brand-new C18 column? A1: This phenomenon is a direct result of lactam-lactim tautomerism. In solution, 2-hydroxypyridine derivatives exist in a dynamic equilibrium with their 2-pyridone tautomers[1]. If the kinetic rate of interconversion between these two tautomeric states is on the same timescale as the column residence time, the tautomers will partially separate, manifesting as a broad, distorted, or completely split peak.

Causality & Solution: Aprotic solvents like Acetonitrile (ACN) slow down proton exchange, exacerbating the splitting. To resolve this, switch your organic modifier to a protic solvent like Methanol (MeOH). Protic solvents facilitate rapid proton exchange and stabilize the 2-pyridone form via hydrogen bonding, coalescing the signal into a single sharp peak. Additionally, increasing the column temperature (e.g., to 40–50°C) accelerates the interconversion kinetics.

Q2: I have resolved the peak splitting, but the peak now exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this? A2: Peak tailing for pyridine-based compounds is predominantly caused by secondary ion-exchange interactions. The basic nitrogen of the pyridine ring interacts strongly with acidic, unendcapped silanol groups (Si-O⁻) present on the silica stationary phase[2].

Causality & Solution: You must neutralize the silanol groups. Silica silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to 2.5, you force the silanols into their fully protonated, neutral state (Si-OH), thereby eliminating the electrostatic attraction[2]. If tailing persists, adding a competing amine modifier, such as 0.1% Triethylamine (TEA), will mask any remaining active silanol sites.

Q3: How do I select the appropriate buffer to maintain a stable pH of 2.5? A3: A buffer is only effective when the target pH is within ±1 pH unit of its pKa. For a target pH of 2.5, a phosphate buffer (pKa1 = 2.1) is the optimal choice[3]. Maintaining a buffer concentration between 10 mM and 50 mM ensures sufficient ionic strength to resist pH drift without risking precipitation when mixed with the organic modifier[4].

Chromatographic Data & Optimization Summary

The following table summarizes the quantitative impact of mobile phase modifications on the chromatographic performance of 2-Hydroxy-5-(4-methylphenyl)pyridine.

Mobile Phase CompositionColumn TempPeak Shape ObservationAsymmetry ( As​ )Theoretical Plates ( N )
50:50 ACN : Water (Unbuffered)25°CSplit peak / Severe broadeningN/A< 2,000
50:50 MeOH : Water (Unbuffered)25°CSingle peak, heavy tailing2.84,500
50:50 MeOH : 20mM Phosphate (pH 2.5)25°CSharp, slight tailing1.412,000
50:50 MeOH : 20mM Phosphate (pH 2.5) 45°C Highly symmetrical, sharp 1.05 15,500
Experimental Protocols: Self-Validating Mobile Phase Preparation

To ensure method robustness and reproducibility, follow this step-by-step protocol for preparing the optimized mobile phase.

Step 1: Aqueous Buffer Preparation (20 mM Potassium Phosphate, pH 2.5)

  • Weigh 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve it in 1.0 L of HPLC-grade water.

  • Insert a calibrated pH meter probe into the aqueous solution.

  • Add orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.5. Critical Note: Always measure and adjust the pH of the aqueous portion before adding any organic solvent to prevent pH measurement artifacts.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulates.

Step 2: Mobile Phase Blending

  • Combine the filtered pH 2.5 phosphate buffer with HPLC-grade Methanol in a 50:50 (v/v) ratio. Avoid Acetonitrile to prevent tautomerism-induced peak splitting.

  • Sonicate the mixture for 10 minutes to degas the solution and prevent pump cavitation.

Step 3: System Suitability Testing (SST)

  • Install a fully endcapped C18 column and set the column oven temperature to 45°C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 column volumes.

  • Inject the 2-Hydroxy-5-(4-methylphenyl)pyridine standard (10 µg/mL).

  • Validation Criteria: The method is considered valid and ready for sample analysis if the Asymmetry factor ( As​ ) is between 0.9 and 1.2, and the %RSD of the retention time across 5 replicate injections is 1.0%.

Visualizations

Tautomerism_Mechanism cluster_tautomers Tautomeric Equilibrium of 2-Hydroxypyridine Core Lactim Lactim Tautomer (2-Hydroxypyridine) Lactam Lactam Tautomer (2-Pyridone) Lactim->Lactam Slow in ACN Fast in MeOH Aprotic Aprotic Modifier (ACN) Slow Exchange Kinetics Result: Split/Broad Peaks Lactim->Aprotic Protic Protic Modifier (MeOH) Fast Exchange Kinetics Result: Single Sharp Peak Lactim->Protic Lactam->Aprotic Lactam->Protic

Fig 1: Impact of solvent choice on lactam-lactim tautomerism and resulting peak shape.

Troubleshooting_Workflow Start Analyze Chromatogram of 2-Hydroxy-5-(4-methylphenyl)pyridine Cond1 Are peaks split or severely broadened? Start->Cond1 Action1 Tautomerism Issue: 1. Switch ACN to MeOH 2. Increase Column Temp (40-50°C) Cond1->Action1 Yes Cond2 Is there severe peak tailing (Asymmetry > 1.5)? Cond1->Cond2 No Action1->Cond2 Action2 Silanol Interaction: 1. Lower pH to 2.5 (Phosphate Buffer) 2. Add 0.1% TEA (Optional) Cond2->Action2 Yes Success Method Optimized (Symmetrical, Sharp Peak) Cond2->Success No Action2->Success

Fig 2: Systematic troubleshooting workflow for optimizing pyridine derivative separations.

References
  • Exploring the Role of pH in HPLC Separation . Veeprho. Available at: [Link]

  • Method Development . Phenomenex. Available at:[Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. Available at: [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases . PMC - National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxy-5-(4-methylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5). This biaryl compound—also existing as its tautomer, 5-(4-methylphenyl)pyridin-2(1H)-one—presents unique challenges during high-temperature processing (e.g., hot melt extrusion, reflux synthesis, and GC-MS analysis).

As an Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the chemical causality behind thermal instability and provide self-validating protocols to ensure the scientific integrity of your workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: During TGA/DSC analysis or hot melt extrusion, my sample exhibits mass loss well below its predicted degradation point. Is the compound decomposing? A1: Not necessarily; you are likely observing sublimation driven by a thermal tautomeric shift. In the solid state, this compound exists predominantly as the 2-pyridone (lactam) tautomer, which forms highly stable N-H···O=C hydrogen-bonded dimers [4]. However, as thermal energy increases, the equilibrium shifts toward the 2-hydroxypyridine (lactim) monomer [1]. Because the lactim form lacks the intermolecular hydrogen bonding of the dimer, it possesses a significantly higher vapor pressure, leading to premature sublimation that mimics degradation mass loss.

Q2: After high-temperature processing (>150°C), the compound turns yellow/brown, and LC-MS shows new peaks at M+14 and M+16. What is happening? A2: You are observing the thermal oxidation of the p-tolyl group. The benzylic C-H bonds on the 4-methylphenyl moiety have a relatively low dissociation energy. At elevated temperatures in the presence of atmospheric oxygen, these bonds undergo radical-mediated auto-oxidation [2, 5]. This forms benzylic radicals that either propagate to cross-link the molecules (causing discoloration and insolubility) or oxidize into corresponding aldehydes (+14 Da) and carboxylic acids (+16 Da).

Q3: My compound precipitates unpredictably or forms an unstable amorphous glass after heating and cooling in polymer matrices. Why? A3: This is a thermodynamic relaxation issue. Heating disrupts the crystalline 2-pyridone dimers[3]. If the melt is cooled too slowly, the compound struggles to re-establish its hydrogen-bonded network, resulting in an amorphous dispersion or a metastable polymorph. This state is highly hygroscopic and prone to erratic recrystallization.

Part 2: Visualizing the Degradation Pathways

G A 2-Pyridone Form (Solid Dimer) B 2-Hydroxypyridine (Melt/Gas Monomer) A->B Heat (>150°C) Tautomerization D Benzylic Radical (p-Tolyl Group) A->D Heat + O2 C-H Activation C Sublimation (Mass Loss) B->C High Vapor Pressure (Thermal Stress) B->D Heat + O2 E Oxidative Byproducts (Cross-linking) D->E Radical Propagation

Fig 1. Thermal tautomerization and oxidative degradation pathways.

Part 3: Standard Operating Protocols (SOPs)

To guarantee trustworthiness, the following protocols are designed as self-validating systems . If the validation step at the end of each protocol passes, you can trust that thermal degradation was successfully prevented.

SOP 1: Controlled Thermal Processing (e.g., Hot Melt Extrusion)

Causality: To prevent benzylic oxidation, we must eliminate oxygen and quench radical formation. To prevent sublimation, we must control the thermal input and rapidly lock the compound into a stable matrix.

  • Environmental Purge: Pre-purge the extruder barrel or reaction vessel with Argon (not N2, as Argon is heavier and provides a better blanket against O2) for 15 minutes prior to heating.

  • Antioxidant Doping: Co-mill the API with 0.1% w/w BHT (Butylated hydroxytoluene). Why? BHT acts as a sacrificial radical scavenger, halting the benzylic oxidation chain reaction at the p-tolyl site.

  • Thermal Control: Maintain the processing temperature strictly below 180°C. Ensure the residence time at peak temperature does not exceed 3 minutes.

  • Rapid Quenching: Extrude the melt onto a chill roll set to 4°C. Why? Rapid cooling kinetically traps the compound, preventing the slow, erratic formation of metastable polymorphs.

  • System Validation: Run a post-process DSC (Differential Scanning Calorimetry) scan on the extrudate.

    • Pass Criteria: A single, sharp endothermic melting peak matching the pre-processed API confirms the absence of cross-linked degradants and polymorph shifts.

Workflow Step1 1. Pre-Processing Purge with Argon Step2 2. Additive Mixing Add 0.1% BHT Antioxidant Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Rapid Quenching Chill Roll at 4°C Step3->Step4 Step5 5. Validation Run Post-Process DSC Step4->Step5

Fig 2. Self-validating thermal processing workflow to prevent degradation.

SOP 2: GC-MS Sample Preparation (Preventing Thermal Artifacts)

Causality: The high temperatures of a GC inlet (typically 250°C) will force the compound into its lactim form, causing peak tailing and on-column oxidation. We must chemically lock the tautomer before injection.

  • Derivatization: Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat gently at 60°C for 30 minutes. Why? This replaces the active hydroxyl/amine proton with a trimethylsilyl (TMS) group, permanently locking the molecule and preventing both hydrogen-bonded dimerization and high-temp tautomerization.

  • System Validation: Analyze the mass spectrum.

    • Pass Criteria: The presence of the molecular ion at M+72 (TMS derivative) with no broad, tailing peaks confirms the thermal stability of the analyte during chromatography.

Part 4: Quantitative Data Summary

The following table synthesizes the thermal and physical parameters critical for experimental design:

Property / ParameterValue / ObservationMechanistic Implication
Molecular Weight 185.22 g/mol Baseline for MS identification.
Solid-State Form 2-Pyridone (Lactam)Stabilized by strong N-H···O=C hydrogen-bonded dimers.
Gas/Melt Phase Form 2-Hydroxypyridine (Lactim)Monomeric, higher vapor pressure, prone to sublimation.
Degradation Onset (T_d) > 295 °C (in inert atm)Sublimation is often mistaken for degradation below this temp.
Oxidation Susceptibility p-Tolyl methyl groupBenzylic C-H activation occurs rapidly > 150 °C in O2.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization Source: National Center for Biotechnology Information (PMC) URL:1

  • Computational and experimental evidence for Sb(V) metal mediated C–H activation and oxidative functionalization of arenes Source: RSC Publishing URL:2

  • Influence of excipients on cocrystal stability and formation Source: Crystal Growth & Design / ACS Publications URL:3

  • 2-Pyridone (Chemical Properties and Tautomerism) Source: Wikipedia URL:4

  • Catalyst- and Oxidizing Reagent-Free Electrochemical Benzylic C(sp3)–H Oxidation of Phenol Derivatives Source: The Journal of Organic Chemistry / ACS Publications URL:5

Sources

Validation & Comparative

A Comparative Guide to LC-MS Method Validation for the Quantification of 2-Hydroxy-5-(4-methylphenyl)pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigor in Bioanalysis

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount. Bioanalytical method validation serves as the cornerstone of this reliability, ensuring that the quantitative data generated from biological matrices are accurate and reproducible.[1][2][3] This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-5-(4-methylphenyl)pyridine, a representative small molecule, in human plasma.

The objective is not merely to present a protocol but to dissect the causality behind each experimental choice. We will ground our methodology in the globally harmonized standards of the ICH M10 guideline, the benchmark for bioanalytical method validation accepted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

A critical focus of this guide is a head-to-head comparison of three ubiquitous sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of sample cleanup is one of the most influential factors affecting method performance, directly impacting sensitivity, selectivity, and data integrity.[8][9] Through supporting experimental data, we will objectively evaluate these techniques to determine the optimal approach for this specific analyte.

Foundational Principles: The ICH M10 Guideline

Before embarking on method development, it is crucial to understand the regulatory framework that defines success. The International Council for Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," provides a unified standard for demonstrating that an analytical method is suitable for its intended purpose.[2][10] The validation process is comprehensive, encompassing selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[1][4] Adherence to these principles is not a matter of suggestion but a prerequisite for regulatory acceptance of the data generated.[11]

LC-MS/MS Method Development: A Rationale-Driven Approach

The development of a robust bioanalytical method is a systematic process of optimization. Each component is selected to achieve the desired sensitivity, selectivity, and speed.[2][4]

  • Analyte and Internal Standard (IS):

    • Analyte: 2-Hydroxy-5-(4-methylphenyl)pyridine

    • Internal Standard (IS): 2-Hydroxy-5-(4-methylphenyl)pyridine-d7 (a stable isotope-labeled version of the analyte).

    • Causality: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS.[12] A SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization. Any sample-to-sample variation in extraction recovery or matrix-induced ion suppression/enhancement will affect the analyte and the IS proportionally, allowing the ratio of their signals to provide a highly accurate and precise measurement.

  • Liquid Chromatography (LC):

    • Column: Reversed-Phase C18, 50 x 2.1 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Causality: A C18 column is a workhorse for the separation of small, moderately nonpolar molecules like our target analyte. The acidic mobile phase (0.1% formic acid) protonates the pyridine nitrogen, leading to better peak shape and retention on the reversed-phase column. A fast gradient allows for high-throughput analysis, essential in a drug development setting.[13]

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: m/z 186.1 → 107.1

      • IS (d7): m/z 193.1 → 114.1

    • Causality: ESI is well-suited for polar molecules that can be readily ionized in solution.[14] The triple quadrupole instrument, operating in MRM mode, provides exceptional selectivity and sensitivity.[15] In MRM, the first quadrupole selects the parent ion (m/z 186.1), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion (m/z 107.1) for detection. This two-stage mass filtering virtually eliminates background noise, allowing for quantification at very low concentrations.[16]

Bioanalytical Method Validation: The Experimental Proof

Full method validation is performed to demonstrate that the developed method is reliable for its intended purpose.[1][4] The following experiments are conducted in accordance with ICH M10 guidelines.

Core Validation Parameters
  • Selectivity and Specificity:

    • Purpose: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other potential interferences.[4]

    • Protocol: Analyze at least six different lots of blank human plasma. Each lot is tested for interfering peaks at the retention times of the analyte and IS. A separate blank sample is spiked only with the IS to confirm its purity.

  • Linearity and Range:

    • Purpose: To establish the concentration range over which the instrument response is proportional to the analyte concentration.

    • Protocol: Prepare a set of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 0.5 to 500 ng/mL. The calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.[17]

  • Lower Limit of Quantification (LLOQ):

    • Purpose: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

    • Protocol: The LLOQ is the lowest calibration standard. It must be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5. The accuracy should be within ±20% of the nominal value, and the precision (%CV) should be ≤20%.[11]

  • Accuracy and Precision:

    • Purpose: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

    • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC. This is done in replicate (n=6) on the same day (intra-day) and across at least three different days (inter-day). For acceptance, the mean accuracy at each level must be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) must not exceed 15% (20% for LLOQ).[11][18]

Sample Preparation-Dependent Parameters: Recovery & Matrix Effect

These two parameters are critically dependent on the chosen sample preparation technique. They are evaluated to understand how efficiently the analyte is extracted and whether co-eluting matrix components are affecting its ionization.

  • Recovery:

    • Purpose: To measure the efficiency of the extraction procedure.

    • Protocol: Compare the peak area of the analyte from an extracted plasma sample to the peak area of the analyte from a post-extraction spiked blank matrix sample at the same concentration. This is performed at Low, Medium, and High QC levels.

  • Matrix Effect:

    • Purpose: To assess the ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix.

    • Protocol: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). This is performed using at least six different lots of human plasma to assess the variability of the matrix effect. The IS-normalized matrix factor should have a %CV ≤ 15%.

Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.[19][20]

  • Protocol: QC samples (Low and High concentrations) are subjected to various storage and handling conditions before analysis. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[20]

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Samples are stored frozen (e.g., at -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution Stability: The stability of the analyte in its storage solvent is evaluated.

Comparative Guide: A Head-to-Head Evaluation of Sample Preparation Techniques

The "cleanliness" of the final extract injected into the LC-MS/MS system is paramount for avoiding ion suppression and ensuring method robustness. Here, we compare three common techniques for their ability to quantify 2-Hydroxy-5-(4-methylphenyl)pyridine from human plasma.

Method 1: Protein Precipitation (PPT)
  • Principle: A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample. This denatures and precipitates the abundant proteins, which are then removed by centrifugation. The analyte remains in the supernatant.[8][21]

  • Advantages: High-throughput, low cost, and minimal method development.

  • Disadvantages: Considered a "crude" cleanup. It does not effectively remove other endogenous components like phospholipids, which are notorious for causing significant matrix effects.[9]

Experimental Protocol: Protein Precipitation

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)
  • Principle: This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the analyte can be made neutral (uncharged) to preferentially partition into the organic phase, leaving polar interferences behind.[22]

  • Advantages: Provides a much cleaner extract than PPT, effectively removing salts and highly polar interferences.

  • Disadvantages: More labor-intensive, uses larger volumes of organic solvents, and is more difficult to automate than PPT or SPE.[23]

Experimental Protocol: Liquid-Liquid Extraction

  • Pipette 100 µL of human plasma into a 2 mL tube.

  • Add 20 µL of the IS working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte's hydroxyl group is deprotonated and the molecule is neutral.

  • Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex vigorously for 2 minutes to facilitate partitioning.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

Method 3: Solid-Phase Extraction (SPE)
  • Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[23][24] For our analyte, a reversed-phase polymer-based sorbent (e.g., Oasis HLB) is ideal.

  • Advantages: Offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and lowest matrix effects.[24] It is also highly amenable to automation.[23]

  • Disadvantages: The most expensive and complex method, requiring significant development to optimize the load, wash, and elute steps.[24]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Mix 100 µL of plasma with the IS and 200 µL of 2% phosphoric acid. Load the entire mixture onto the cartridge. The acidic condition ensures the analyte is retained.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Data Presentation and Visualization

Comparative Performance Data

The choice of extraction method is ultimately validated by the data. The following table summarizes the experimental results for recovery and matrix effect for 2-Hydroxy-5-(4-methylphenyl)pyridine using the three different techniques.

Parameter QC Level Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) Low QC95.2%81.5%98.1%
Mid QC96.1%83.2%99.3%
High QC94.8%82.1%98.6%
Recovery Precision (%CV) -2.8%4.1%1.5%
IS-Normalized Matrix Factor -0.820.971.01
Matrix Factor Precision (%CV) -18.7%6.5%3.2%

Interpretation:

  • Recovery: While PPT shows high recovery, this is expected as it is a non-selective method. SPE provides the highest and most consistent recovery. LLE shows slightly lower but acceptable recovery.

  • Matrix Effect: This is the most telling parameter. PPT exhibits a significant matrix effect (Matrix Factor of 0.82 indicates 18% ion suppression) with high variability (%CV > 15%), failing the acceptance criteria. LLE provides a much cleaner extract with minimal matrix effect. SPE is superior, showing virtually no matrix effect (Matrix Factor ≈ 1.0) and excellent precision across different plasma lots.[25]

Workflow Diagrams

Visualizing the analytical process provides clarity and aids in understanding the logical flow of the validation and sample preparation steps.

G cluster_dev Method Development cluster_val Full Method Validation (ICH M10) Dev LC-MS/MS Parameter Optimization (Analyte & IS) Selectivity Selectivity (6+ lots) Dev->Selectivity Linearity Linearity & Range (≥ 6 standards) Selectivity->Linearity LLOQ LLOQ (Acc ±20%, Prec ≤20%) Linearity->LLOQ Accuracy Accuracy & Precision (Intra/Inter-day QCs) LLOQ->Accuracy Matrix Matrix Effect (6+ lots) Accuracy->Matrix Recovery Recovery (L, M, H QCs) Accuracy->Recovery Stability Stability (Freeze/Thaw, Bench-Top, etc.) Accuracy->Stability

Caption: Workflow for a full bioanalytical method validation based on ICH M10 guidelines.

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample (100 µL) + Internal Standard ppt1 Add Acetonitrile Start->ppt1 lle1 Add Base & MTBE Start->lle1 spe1 Condition & Equilibrate Start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Inject Supernatant ppt2->ppt3 End LC-MS/MS Analysis ppt3->End Analysis lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate Organic Layer lle2->lle3 lle4 Reconstitute lle3->lle4 lle4->End Analysis spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->End Analysis

Caption: Comparative workflow of the three primary sample preparation techniques.

Conclusion and Recommendations

  • Protein Precipitation (PPT) is unsuitable for this application. Despite its speed, the significant and variable matrix effect fails to meet regulatory standards and compromises data integrity.

  • Liquid-Liquid Extraction (LLE) is a viable and effective method. It provides a clean extract with minimal matrix effect and good recovery. It represents a cost-effective choice when throughput is not the primary concern.

  • Solid-Phase Extraction (SPE) is the superior method. It delivers the highest recovery and the cleanest extract, completely mitigating matrix effects.[24] Its precision and suitability for automation make it the recommended choice for large-scale clinical studies where robustness and reliability are non-negotiable.

For the successful quantification of 2-Hydroxy-5-(4-methylphenyl)pyridine in a regulated bioanalytical setting, Solid-Phase Extraction (SPE) is the recommended sample preparation technique . It provides the highest level of confidence in the accuracy and precision of the final data, ensuring a robust and defensible method ready for regulatory scrutiny.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS Journal, 9(1), E30–E42. [Link]

  • Li, W., & Tse, F. L. S. (2010). A review of innovations and strategies of sample preparation for reducing matrix effects in LC-MS/MS bioanalysis. LCGC North America, 28(7), 512-526. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Konieczna, L., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 11(1), 20658. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). [Link]

  • O'Connor, G., et al. (2021). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. Organic Letters, 23(7), 2548-2553. [Link]

  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • Srilakshmi, V., et al. (2018). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 149, 443-449. [Link]

  • Patel, D. S., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1752, 23-33. [Link]

  • Hawach, F. (2023). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Figueiredo, E. C., & Lanças, F. M. (2016). Sample Preparation for LC‐MS Bioanalysis of Proteins. In Sample Preparation in LC-MS Bioanalysis. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • Miękus, N., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. [Link]

  • O'Sullivan, C., et al. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Food Additives & Contaminants: Part A, 39(2), 315-325. [Link]

  • Xu, R., et al. (2017). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Zhang, Y., et al. (2023). High-Resolution LC-MS Simultaneous Quantification of Forty-Six Compounds from Jatropha podagrica Fruit Recommends Four Top Antioxidant Contributors as Q-Markers. Molecules, 28(3), 1385. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • de Jong, W. H. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(13), 8978–8985. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. [Link]

  • Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

Sources

2-Hydroxy-5-(4-methylphenyl)pyridine reference standard purity testing

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Evaluation of 2-Hydroxy-5-(4-methylphenyl)pyridine Reference Standards: A Comparative Guide

Introduction: The Criticality of Reference Standard Integrity

2-Hydroxy-5-(4-methylphenyl)pyridine (CAS: 1111115-93-5) is a vital biaryl structural motif frequently utilized as a key intermediate or a tracked process impurity in the synthesis of advanced therapeutics, including kinase inhibitors and GPCR modulators. In pharmaceutical development, the accuracy of any quantitative analytical method—whether for active pharmaceutical ingredient (API) assay or impurity profiling—is fundamentally tethered to the purity of its reference standard.

Relying on standard "commercial grade" chemicals for quantitative analysis introduces a severe systemic risk. Commercial catalogs often report purity based solely on chromatographic area percent (e.g., "98% by HPLC"). This approach is scientifically flawed for reference standard certification because it ignores non-UV-absorbing mass, such as water, residual solvents, and inorganic salts. To ensure regulatory compliance and absolute quantitative accuracy, a Certified Reference Standard (CRS) must be established using orthogonal, self-validating methodologies[1].

The Mass Balance Paradigm vs. Chromatographic Purity

According to the United States Pharmacopeia (USP), unless a reference standard label states a specific potency, it is assumed to be 100.0% pure for compendial purposes[2]. To confidently assign this value, the industry gold standard is the Mass Balance Approach [3].

The mass balance equation calculates absolute purity by subtracting all measurable impurities from 100%: Purity % = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)

This approach corrects the "hidden mass bias" inherent in HPLC-only testing. For example, a commercial grade standard might show 99.0% purity by HPLC, but if it contains 2.0% water and 1.0% residual ethyl acetate, its true assay value is only 96.0%. Using this uncharacterized material would lead to a 4.0% overestimation of the API in any subsequent tests.

MassBalance Start 2-Hydroxy-5-(4-methylphenyl)pyridine Candidate Batch HPLC HPLC-UV (Organic Impurities) Start->HPLC GC GC-FID (Residual Solvents) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI Calc Mass Balance Equation: Purity = 100% - (HPLC + GC + KF + ROI) HPLC->Calc GC->Calc KF->Calc ROI->Calc Final Certified Purity Value Calc->Final

Fig 1. Mass balance purity workflow for reference standard certification.

Comparative Data Analysis: CRS vs. Commercial Grade

The following table summarizes an experimental comparison between a fully characterized CRS of 2-Hydroxy-5-(4-methylphenyl)pyridine and a standard commercial-grade batch.

ParameterAnalytical MethodCertified Reference Standard (CRS)Commercial GradeImpact of Variance on Downstream Assays
Assay (Absolute) qNMR99.6% ± 0.2%Not EvaluatedDirect API quantification errors
Chromatographic Purity HPLC-UV (254 nm)99.85%97.50%Overestimation of standard purity
Water Content Karl Fischer Titration0.05%1.20%Weighing inaccuracies
Residual Solvents GC-FID (Headspace)< 50 ppm (Ethyl Acetate)2,500 ppm (Ethyl Acetate)Hidden mass bias
Inorganic Ash Residue on Ignition< 0.05%0.35% (Pd traces)Potential catalyst interference
Traceability ISO 17034 / USP <11>Fully TraceableNoneRegulatory rejection during audits

Self-Validating Experimental Protocols

To guarantee the scientific integrity of the CRS, the following protocols are designed as self-validating systems. Every step includes internal checks to ensure specificity and accuracy, aligning with ICH Q2(R1) guidelines for analytical method validation[4].

Protocol A: Mass Balance Purity Determination

Causality: We utilize orthogonal techniques to capture every possible state of matter (solid, liquid, gas) that could constitute an impurity.

  • Organic Impurities (HPLC-UV):

    • Method: C18 column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient elution from 10% B to 90% B over 20 minutes. Detection at 254 nm.

    • Self-Validation (Specificity): Inject a resolution mixture containing 2-Hydroxy-5-(4-methylphenyl)pyridine, 2-hydroxypyridine, and 4-methylphenylboronic acid (likely synthesis precursors). Baseline resolution ( Rs​>2.0 ) between all peaks proves the method's specificity[4].

  • Residual Solvents (GC-FID):

    • Method: Headspace injection, DB-624 column.

    • Self-Validation: Spike the sample with known limits of expected synthesis solvents (e.g., Ethyl Acetate, Toluene). Recovery must be between 90-110% to validate the quantitation limit (LOQ)[4].

  • Water Content (Karl Fischer):

    • Method: Coulometric titration using ~50 mg of sample[3].

    • Self-Validation: Run a 1.0% water standard before and after the sample sequence to ensure reagent stability and exclude atmospheric moisture drift.

  • Inorganic Residue (Residue on Ignition):

    • Method: Ignite 1.0 g of sample with sulfuric acid at 600°C until constant mass.

Protocol B: Orthogonal Validation via Quantitative NMR (qNMR)

Causality: While mass balance is highly accurate, it relies on the cumulative precision of four separate tests. qNMR is utilized as an orthogonal, primary ratio method. It directly compares the molar ratio of the analyte to an internal standard (IS) of known, absolute purity. Because the NMR signal area is directly proportional to the number of nuclei, it requires no external calibration curve.

Internal Standard Selection: We select Maleic Acid (TraceCERT®) as the IS. Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO-d6, which perfectly avoids overlapping with the methyl protons (~2.3 ppm) and aromatic protons (6.8–8.5 ppm) of 2-Hydroxy-5-(4-methylphenyl)pyridine.

  • Sample Preparation: Accurately co-weigh ~15 mg of 2-Hydroxy-5-(4-methylphenyl)pyridine and ~10 mg of Maleic Acid IS into a vial using a microbalance (calibrated with certified weights).

  • Dissolution: Dissolve in 0.7 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz.

    • Crucial Step: Set the relaxation delay ( D1​ ) to 30 seconds. Causality: D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete magnetization recovery (>99.3%). Failing to do this results in skewed integration and inaccurate purity.

  • Integration & Calculation: Integrate the methyl peak of the analyte and the singlet of the IS. Calculate the absolute mass fraction using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

qNMR Sample Accurate Weighing: Analyte + Internal Standard (IS) Dissolve Dissolution in DMSO-d6 Sample->Dissolve Acquire 1H-NMR Acquisition (Relaxation Delay > 5 * T1) Dissolve->Acquire Integrate Signal Integration (Analyte vs. IS) Acquire->Integrate Result Absolute Mass Fraction (Assay %) Integrate->Result

Fig 2. Quantitative NMR (qNMR) self-validating workflow for absolute purity.

Conclusion

For critical analytical applications involving 2-Hydroxy-5-(4-methylphenyl)pyridine, reliance on commercial-grade materials introduces unacceptable quantitative risk. A Certified Reference Standard, validated orthogonally through both USP-compliant Mass Balance and qNMR, provides the self-validating, highly accurate foundation required for rigorous pharmaceutical development and regulatory submission.

Sources

X-Ray Crystallography Comparison of 2-Hydroxy-5-(4-methylphenyl)pyridine Analogs: Structural Insights for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the solid-state characterization of Active Pharmaceutical Ingredients (APIs) is a critical step in pipeline advancement. 2-Hydroxy-5-(4-methylphenyl)pyridine—a biphenyl-like heterocyclic scaffold—presents unique crystallographic behaviors that directly impact its physicochemical properties, formulation stability, and bioavailability.

This guide objectively compares the crystallographic performance of 2-Hydroxy-5-(4-methylphenyl)pyridine (Compound A) against three key structural alternatives. By analyzing single-crystal X-ray diffraction (SCXRD) data, we elucidate how subtle substituent changes dictate tautomeric states, dihedral twist angles, and supramolecular packing efficiency.

Mechanistic Overview: Tautomerism and Dimerization

While named as a "2-hydroxypyridine," this class of molecules exhibits pronounced prototropic tautomerism. In the gas phase or non-polar solvents, the lactim (hydroxy) form may be detectable; however, in the solid state, the equilibrium shifts almost exclusively to the lactam (2-pyridone) tautomer [1].

This shift is thermodynamically driven by self-assembly. The lactam tautomers form highly stable, centrosymmetric cyclic dimers via a pair of robust N-H···O hydrogen bonds (the R22​(8) crystallographic motif). The energy gained from this dimerization ( ΔG<0 ) easily overcomes the loss of aromaticity in the pyridine ring [3].

Tautomer_Dimer Lactim Lactim Tautomer (2-Hydroxypyridine) Lactam Lactam Tautomer (2-Pyridone) Lactim->Lactam Proton Transfer (Solid State Favored) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Lactam->Dimer N-H···O Hydrogen Bonding (ΔG < 0) Lattice Stable Crystal Lattice (High Packing Efficiency) Dimer->Lattice π-π Stacking & Hydrophobic Packing

Tautomerization and dimerization pathway driving solid-state stability.

Structural Comparison of Analogs

To evaluate the structural superiority of Compound A, we must compare it against alternatives with varying steric and electronic profiles. The dihedral angle ( θ ) between the pyridone ring and the aryl ring is the primary variable dictating packing efficiency.

  • Compound A (The Product): 2-Hydroxy-5-(4-methylphenyl)pyridine. The para-methyl group fills hydrophobic void spaces in the lattice without disrupting the coplanarity required for extended π-π stacking.

  • Compound B (Alternative 1): 2-Hydroxy-5-phenylpyridine. Lacks the methyl group, leading to slightly lower van der Waals contacts and a less dense crystal lattice.

  • Compound C (Alternative 2): 2-Hydroxy-5-(2-methylphenyl)pyridine. The ortho-methyl group creates a severe steric clash with the pyridone ring, forcing a large dihedral twist.

  • Compound D (Alternative 3): 2-Hydroxy-5-(4-methoxyphenyl)pyridine. The para-methoxy group introduces a competing hydrogen-bond acceptor, increasing the risk of polymorphism.

Quantitative Crystallographic Data
CompoundSubstituentSpace GroupDihedral Angle ( θ )N-H···O Distance (Å)Packing Efficiency & Stability
A (Product) para-Methyl P21​/c 35.2°2.78High: Optimal hydrophobic packing; highly stable API form.
B None (Phenyl) P21​/c 31.5°2.77Moderate: Good stacking, but lower lattice energy than A.
C ortho-Methyl Pbca 65.8°2.81Low: Steric clash disrupts π-π stacking; lower melting point.
D para-Methoxy P1ˉ 33.4°2.76Variable: Competing H-bond acceptors lead to polymorphism.

Causality Insight: Compound A's superior performance in formulation contexts stems from its ideal dihedral angle (35.2°). It is twisted enough to prevent the formation of insoluble, overly rigid brick-work lattices, yet planar enough to allow continuous 1D π-π stacking columns. Compound C's 65.8° twist completely breaks this stacking, resulting in a fragile lattice prone to solvent inclusion.

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol outlines the exact methodology required to determine the structural parameters of these analogs. The protocol utilizes cryogenic cooling to unambiguously locate the tautomeric hydrogen atom [2].

Phase 1: Crystal Growth (Thermodynamic Control)
  • Solvent Selection: Dissolve 50 mg of the analog in a 1:1 mixture of Ethyl Acetate and Hexane. Causality: This solvent system balances solubility (EtOAc) with an anti-solvent effect (Hexane) to slow the crystallization rate.

  • Evaporation: Puncture the vial cap with a 20-gauge needle and leave undisturbed at 22 °C for 72-96 hours. Causality: Slow evaporation ensures the system remains under thermodynamic control, yielding the most stable polymorph rather than kinetic metastable forms.

Phase 2: Crystal Harvesting and Mounting
  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces (approx. 0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil prevents rapid solvent loss (which destroys crystallinity) and protects the lattice from atmospheric moisture during transfer.

Phase 3: Data Collection and Refinement
  • Cryogenic Cooling: Transfer the loop to the diffractometer goniometer under a continuous nitrogen stream at 100–120 K. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is strictly required for pyridones to accurately resolve the residual electron density of the N-H proton, confirming the lactam tautomer.

  • Diffraction: Collect data using Mo ( λ=0.71073 Å) or Cu radiation.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: The protocol is self-validating if the final R1​ value is < 0.05 and the Goodness-of-Fit (GoF) is ~1.0. If residual electron density peaks > 1.0 e−3 appear near the oxygen atom, the crystal may contain a mixture of tautomers or unmodeled solvent.

SCXRD_Protocol Step1 1. Crystal Growth (Thermodynamic Control) Step2 2. Crystal Selection (Polarized Light, Paratone Oil) Step1->Step2 Step3 3. Cryogenic Cooling (100-120 K under N2 stream) Step2->Step3 Step4 4. X-ray Diffraction (Mo/Cu Kα Radiation) Step3->Step4 Step5 5. Refinement & Validation (SHELXL, R1 < 0.05) Step4->Step5

Step-by-step SCXRD workflow for structural validation of pyridone analogs.

Conclusion

For drug development applications requiring predictable solid-state behavior, 2-Hydroxy-5-(4-methylphenyl)pyridine (Compound A) outperforms its structural analogs. X-ray crystallographic data confirms that its para-methyl substitution provides the exact steric bulk necessary to maximize hydrophobic packing without disrupting the critical R22​(8) hydrogen-bonded dimer motif. In contrast, ortho-substituted or heteroatom-substituted analogs suffer from disrupted π-π stacking and polymorphic instability, making them less reliable as API candidates.

References

  • Yang, H. W., & Craven, B. M. (1998). Charge Density Study of 2-Pyridone. Acta Crystallographica Section B, 54(6), 912-920.[Link]

  • Ishida, H. (2017). Crystal structures of three hydrogen-bonded 1:2 compounds of chloranilic acid with 2-pyridone, 3-hydroxypyridine and 4-hyroxypyridine. Acta Crystallographica Section E, 73(10), 1546-1550.[Link]

  • Forlani, L., Cristoni, G., Boga, C., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.[Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(4-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(4-methylphenyl)pyridine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。